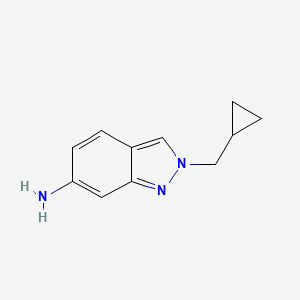

2-(Cyclopropylmethyl)-2H-indazol-6-amine

Description

Overview of the Indazole Scaffold in Drug Discovery

The indazole scaffold is a recurring structural motif in a multitude of biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Indazole derivatives have been successfully developed into drugs for various therapeutic areas, demonstrating activities such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV effects. nih.gov

The structural versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has made it a favored template for the design of kinase inhibitors, a critical class of anticancer agents. nih.gov A number of commercially available anticancer drugs, including Niraparib, Pazopanib, and Axitinib, feature the indazole core, underscoring its clinical significance. nih.govresearchgate.net

The indazole nucleus exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.gov However, synthetic strategies have been developed to selectively prepare 2H-indazole derivatives, which can exhibit distinct biological profiles.

Significance of Indazole Derivatives in Chemical Biology

The importance of indazole derivatives extends into the realm of chemical biology, where they serve as valuable tools for probing biological pathways and validating novel drug targets. Their ability to modulate the function of key proteins, particularly kinases, has been instrumental in cancer research. nih.gov For instance, indazole-based compounds have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov

Beyond oncology, indazole derivatives have shown promise in other therapeutic areas. For example, some have been investigated for their potential in treating neurological disorders and parasitic infections. The diverse biological activities reported for this class of compounds highlight their role as a rich source of lead structures for drug discovery programs.

To illustrate the breadth of activity, the following table presents examples of indazole derivatives and their documented biological targets and activities.

| Compound Class | Example Compound | Biological Target | Therapeutic Area |

| Kinase Inhibitors | Pazopanib | VEGFR, PDGFR, c-Kit | Oncology |

| PARP Inhibitors | Niraparib | PARP-1, PARP-2 | Oncology |

| Antiemetics | Granisetron | 5-HT3 Receptor | Supportive Care |

| Anti-inflammatory | Benzydamine | Cyclooxygenase (COX) | Inflammation |

Rationale for Investigating 2-(Cyclopropylmethyl)-2H-indazol-6-amine and Related Structural Motifs

The specific structural features of this compound provide a compelling rationale for its investigation in medicinal chemistry. The molecule combines the proven indazole scaffold with a cyclopropylmethyl group at the 2-position of the indazole ring and an amine group at the 6-position.

The primary rationale for investigating this compound appears to stem from its potential as an inhibitor of apoptosis proteins (IAPs). IAPs are a family of proteins that play a crucial role in regulating programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Consequently, IAP inhibitors are being actively pursued as a promising strategy in cancer treatment. A patent application has identified a series of indazole derivatives, including this compound, as potent IAP inhibitors.

The inclusion of the cyclopropylmethyl motif is a deliberate design choice in modern medicinal chemistry. The cyclopropyl (B3062369) group is known to:

Introduce conformational rigidity : This can lead to a more favorable entropic contribution to binding affinity. nih.goviris-biotech.de

Enhance metabolic stability : The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Improve potency and reduce off-target effects : By providing a defined three-dimensional structure, it can optimize interactions with the target protein. nih.gov

Modulate physicochemical properties : It can influence properties such as lipophilicity and pKa. iris-biotech.de

The 2H-indazol-6-amine core serves as a key pharmacophoric element. The amine group at the 6-position can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with the target protein's binding site. The substitution at the 2-position of the indazole ring directs the orientation of the cyclopropylmethyl group, which can explore specific pockets within the target protein.

Current Research Landscape and Gaps in the Field

Despite the strong rationale for its investigation, the publicly available research on this compound is notably limited. A thorough search of scientific literature reveals a scarcity of peer-reviewed articles detailing its synthesis, biological evaluation, or mechanism of action.

The primary source of information pointing to its potential therapeutic application is within the patent literature, specifically in the context of IAP inhibitors for cancer therapy. This suggests that the compound is likely the subject of proprietary research and development within the pharmaceutical industry.

This situation highlights a significant gap in the public domain knowledge regarding this specific molecule. While the broader class of indazole derivatives is well-documented, the unique structure-activity relationships conferred by the 2-cyclopropylmethyl substitution remain largely unexplored in academic literature.

The key unanswered questions and research gaps include:

Detailed Biological Activity : There is a lack of publicly available data on the potency and selectivity of this compound against various IAPs and other potential targets.

Structure-Activity Relationship (SAR) Studies : The contribution of the cyclopropylmethyl group at the 2-position, in comparison to other alkyl or aryl substituents, has not been systematically studied in the public domain.

Pharmacokinetic Profile : Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is not available.

Optimized Synthetic Routes : While general methods for the synthesis of 2H-indazoles exist, specific and optimized protocols for the preparation of this compound are not detailed in academic publications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)indazol-6-amine |

InChI |

InChI=1S/C11H13N3/c12-10-4-3-9-7-14(6-8-1-2-8)13-11(9)5-10/h3-5,7-8H,1-2,6,12H2 |

InChI Key |

BAUALTQDNFJLBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=C3C=CC(=CC3=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylmethyl 2h Indazol 6 Amine and Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-(cyclopropylmethyl)-2H-indazol-6-amine dictates a disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnections involve the C-N bond of the amine group at the 6-position and the N-C bond of the cyclopropylmethyl group at the N2 position.

This leads to three key precursors:

A 6-functionalized indazole core: This is typically a 6-nitro-1H-indazole, as the nitro group serves as a reliable precursor to the amine functionality through well-established reduction methods.

A cyclopropylmethylating agent: This is generally an electrophilic species such as (bromomethyl)cyclopropane or a related derivative that can be introduced onto the indazole nitrogen.

An appropriate ortho-substituted benzene derivative: This serves as the foundational building block for the construction of the indazole ring system.

Approaches to the Indazole Core

The construction of the indazole core is a critical step in the synthesis. Several methods have been developed for the formation of this bicyclic heterocycle, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

One of the most robust and widely used methods is the Cadogan reductive cyclization . This reaction typically involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine. This one-pot procedure is advantageous due to its operational simplicity and the use of commercially available starting materials, affording substituted 2H-indazoles in moderate to excellent yields. organic-chemistry.orgnih.gov

Another significant approach is the [3 + 2] dipolar cycloaddition . This method utilizes the reaction of arynes with sydnones to produce 2H-indazoles under mild conditions and often with high yields. This strategy is particularly useful for accessing a diverse range of substituted indazoles.

Other notable methods for constructing the indazole ring include:

Copper-catalyzed intramolecular N-N bond formation.

Palladium-catalyzed intramolecular amination.

These methods provide versatile routes to the indazole scaffold, which can then be further functionalized.

Introduction of the Cyclopropylmethyl Moiety

The regioselective introduction of the cyclopropylmethyl group at the N2 position of the indazole ring is a pivotal step. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers, making regioselectivity a key challenge. nih.gov

Several strategies have been developed to achieve selective N2-alkylation:

| Method | Reagents and Conditions | Key Features |

| Acid-Catalyzed Alkylation | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(II) triflate | Promotes selective N2-alkylation with various primary, secondary, and tertiary alkyl groups. organic-chemistry.org |

| Alkylation with Diazo Compounds | Diazo compounds, TfOH | Offers high regioselectivity for N2-alkylation under metal-free conditions. rsc.org |

| Mitsunobu Reaction | Alcohol, DEAD, TPP | Can favor N2-alkylation, particularly for certain substituted indazoles. nih.gov |

While direct examples of N2-cyclopropylmethylation are not extensively detailed, the principles established for N2-methylation of analogous systems, such as 6-nitro-1H-indazole, provide a strong precedent. For instance, the methylation of 6-nitro-1H-indazole with reagents like dimethyl sulfate can yield the 2-methyl-6-nitro-2H-indazole. researchgate.netnih.gov By analogy, reacting 6-nitro-1H-indazole with a cyclopropylmethylating agent like (bromomethyl)cyclopropane under appropriate conditions is a viable route to 2-(cyclopropylmethyl)-6-nitro-2H-indazole.

Strategies for Amine Functionalization

The final key transformation is the introduction of the amine group at the 6-position. The most common and efficient strategy is the reduction of a precursor nitro group. The synthesis of 6-nitro-indazole derivatives is well-established, making this a reliable pathway. nih.govnih.govscielo.br

The reduction of the nitro group to an amine can be achieved using a variety of standard reducing agents. Common methods include:

| Reducing Agent | Conditions |

| Iron powder in acidic medium | Fe, HCl, EtOH:H₂O, reflux |

| Tin(II) chloride | SnCl₂, HCl |

| Catalytic Hydrogenation | H₂, Pd/C |

This reduction is typically a high-yielding step and represents the final stage in the synthesis of the target molecule.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis and the available synthetic methodologies, a comprehensive multi-step synthesis for this compound can be proposed.

Multi-step Synthesis Sequences and Yield Optimization

A representative synthetic sequence would be as follows:

Formation of the 6-Nitro-2H-indazole Core: This can be achieved through methods like the Cadogan cyclization, starting from a suitably substituted ortho-nitrobenzaldehyde and a source of ammonia or a primary amine that can be later removed. Optimization of this step involves fine-tuning reaction conditions such as temperature, solvent, and the stoichiometry of the reducing agent to maximize the yield of the desired indazole.

Regioselective N2-Cyclopropylmethylation: The 6-nitro-1H-indazole intermediate is then subjected to N-alkylation. To achieve the desired N2-regioselectivity, conditions analogous to those used for selective N2-methylation would be employed. This could involve using (cyclopropylmethyl) 2,2,2-trichloroacetimidate in the presence of a Lewis or Brønsted acid. Optimizing the choice of the cyclopropylmethylating agent and the catalyst is crucial for maximizing the yield of the N2-isomer over the N1-isomer.

Reduction of the Nitro Group: The final step is the reduction of the 6-nitro group of 2-(cyclopropylmethyl)-6-nitro-2H-indazole to the corresponding 6-amine. This is typically a high-yielding reaction, and optimization would focus on ensuring complete conversion and simplifying the purification of the final product.

Regioselective Synthesis of 2H-Indazoles

The regioselective synthesis of 2H-indazoles is a cornerstone of accessing the target molecule. As previously mentioned, direct alkylation of the indazole ring often yields a mixture of isomers. Therefore, methods that inherently favor the formation of the 2H-indazole are highly valuable.

The choice of solvent and temperature plays a critical role in the success of this reaction, with isopropyl alcohol at 80°C being reported as effective conditions. organic-chemistry.org The compatibility of this reaction with a range of functional groups on the starting materials makes it a versatile tool for the synthesis of a library of 2H-indazole derivatives.

Reaction Conditions and Catalysis (e.g., Metal-mediated, Photoredox)

The introduction of the cyclopropylmethyl group at the N2 position of the indazole ring, along with the presence of an amine group at the 6-position, requires carefully controlled reaction conditions and often relies on catalytic methods.

Metal-mediated Synthesis:

Transition metal catalysis is a cornerstone in the synthesis of 2-substituted-2H-indazoles. Palladium and copper catalysts are particularly prominent in facilitating the formation of the key N-N and C-N bonds.

A prevalent method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves a palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. This reaction proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation organic-chemistry.orgnih.gov. While this method focuses on 2-aryl substitution, the principles can be adapted for N-alkylation.

Copper-catalyzed methods are also widely employed. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines (such as cyclopropylmethanamine), and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP), provide an efficient route to 2H-indazole derivatives nih.govorganic-chemistry.org. This approach is notable for its use of a green solvent, polyethylene glycol (PEG 300), and its tolerance of a broad range of functional groups nih.govorganic-chemistry.org.

Furthermore, regioselective N2-alkylation of 1H-indazoles can be achieved using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as promoters with various alkyl 2,2,2-trichloroacetimidates organic-chemistry.org. This method offers high selectivity for the N2 isomer. Gallium/aluminum and aluminum-mediated direct alkylation reactions of indazoles also provide a pathway to N2-alkylated products nih.gov.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, and its application to the synthesis of indazoles is an active area of research. These methods often proceed under mild conditions, reducing the need for harsh reagents and high temperatures. While specific examples detailing the photoredox-mediated synthesis of this compound are not prevalent in the literature, the general principles are applicable. For instance, photoredox catalysis has been utilized for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, employing a dual catalysis system with AuCl₃ and a ruthenium photocatalyst under visible light irradiation nih.gov.

The following table summarizes representative metal-mediated reaction conditions for the synthesis of 2H-indazole analogues.

| Catalyst/Promoter | Reactants | Solvent | Temperature | Yield | Reference |

| Pd catalyst, t-Bu₃PHBF₄ (ligand), Cs₂CO₃ (base) | 2-bromobenzyl bromides, arylhydrazines | DMSO | 120°C | Up to 79% | organic-chemistry.orgnih.gov |

| Cu₂O-NP | 2-chlorobenzaldehydes, primary amines, sodium azide | PEG 300 | Not specified | Good to excellent | nih.govorganic-chemistry.org |

| TfOH or Cu(OTf)₂ | 1H-indazoles, alkyl 2,2,2-trichloroacetimidates | Not specified | Not specified | High selectivity | organic-chemistry.org |

| AuCl₃, Ru(bpy)₃Cl₂ | 2-alkynylazobenzenes | MeCN | 30°C | 53-75% | nih.gov |

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. One-pot and cascade reactions, as well as chiral synthesis, are at the forefront of these advancements.

An operationally simple and mild one-pot synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with primary amines to form ortho-imino-nitrobenzene intermediates. These intermediates then undergo a Cadogan reductive cyclization promoted by tri-n-butylphosphine to yield the desired 2H-indazoles organic-chemistry.orgmusechem.com. This method is notable for its mild reaction conditions and the avoidance of isolating the intermediate imine musechem.com.

Another example is a palladium-catalyzed cascade reaction that allows for the direct and regioselective synthesis of 2-substituted 2H-indazoles from readily available starting materials organic-chemistry.orgorganic-chemistry.org. These cascade processes often involve multiple bond-forming events in a single synthetic operation.

The use of green solvents, such as polyethylene glycol (PEG), in copper-catalyzed three-component reactions further underscores the commitment to environmentally friendly synthesis nih.govorganic-chemistry.org.

The development of chiral and enantioselective synthetic methods is crucial for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects. While the literature on the enantioselective synthesis of this compound is limited, there are emerging strategies for the asymmetric synthesis of indazole derivatives.

One notable example is the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis mit.edu. This method employs N-(benzoyloxy)indazoles as electrophiles in a reaction with allylic substrates, proceeding through a Zimmerman-Traxler-type transition state to afford C3-allylated 1H-indazoles with high enantioselectivity mit.edu. Although this approach focuses on C3-functionalization of 1H-indazoles, it highlights the potential for developing asymmetric catalytic systems for other positions and isomers of the indazole core.

Further research is required to develop specific enantioselective methods for the N2-alkylation of indazoles to produce chiral compounds like this compound.

Preparation of Labeled Analogues for Research Studies (e.g., Deuterated, Isotopic)

Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying drug metabolism, pharmacokinetics (DMPK), and as internal standards in bioanalytical assays musechem.comnih.govwikipedia.orgnih.govresearchgate.netscispace.comnih.gov. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a drug molecule allows for its differentiation from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical and biological properties musechem.comwikipedia.orgnih.gov.

The synthesis of labeled this compound would typically involve the use of a labeled precursor. For instance, deuteration could be achieved by employing a deuterated cyclopropylmethylating agent. General methods for deuterium labeling often involve hydrogen isotope exchange reactions, which can be catalyzed by various metals nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of 2 Cyclopropylmethyl 2h Indazol 6 Amine Derivatives

Design and Synthesis of Structural Analogues

The generation of structural analogues of 2-(Cyclopropylmethyl)-2H-indazol-6-amine is foundational to SAR studies. The synthesis typically involves multi-step sequences that allow for the introduction of diverse chemical functionalities at specific positions on the molecule. Key starting materials often include substituted 2-nitrobenzaldehydes or 2-bromobenzaldehydes. organic-chemistry.org General synthetic strategies for 2H-indazoles can involve reductive cyclization of ortho-imino-nitrobenzene precursors or copper-catalyzed one-pot, three-component reactions. organic-chemistry.org N2-alkylation of a pre-formed indazole ring with cyclopropylmethyl halide is a common method to install the desired substituent at the 2-position of the indazole core. organic-chemistry.org

Substituent Effects on the Indazole Ring System

The electronic and steric properties of substituents on the indazole ring play a critical role in modulating the biological activity of the derivatives. The strategic placement of various functional groups on the benzene portion of the indazole scaffold allows for a detailed exploration of their impact.

Research on related indazole-containing compounds has shown that introducing electron-withdrawing groups (such as halogens like fluorine or chlorine) or electron-donating groups (like methoxy or methyl) at positions 3, 4, 5, or 7 can significantly alter the molecule's interaction with its biological target. nih.gov For instance, SAR studies on other indazole series have demonstrated that substituents at the 4- and 6-positions can be crucial for inhibitory activity against certain enzymes. nih.gov The introduction of halogen atoms can influence metabolic stability and binding affinity through halogen bonding or by altering the acidity of nearby protons.

To illustrate the potential impact of these substitutions, the following table presents hypothetical activity data for a series of analogues, demonstrating how different functional groups on the indazole ring might influence inhibitory concentration (IC₅₀).

| Compound ID | Substituent at C4 | Substituent at C5 | Substituent at C7 | Hypothetical IC₅₀ (nM) |

| A-1 | H | H | H | 150 |

| A-2 | F | H | H | 75 |

| A-3 | H | Cl | H | 90 |

| A-4 | H | H | OCH₃ | 200 |

| A-5 | F | Cl | H | 45 |

This is an interactive data table. You can sort and filter the data to explore the hypothetical structure-activity relationships.

Modifications to the Cyclopropylmethyl Substituent

The N-cyclopropylmethyl group is a key feature that influences the compound's conformational flexibility and lipophilicity. Modifications to this substituent can provide insight into the size and nature of the binding pocket it occupies. Analogues can be synthesized by replacing the cyclopropyl (B3062369) ring with other cyclic or acyclic alkyl groups.

For example, increasing the ring size to cyclobutyl or cyclopentyl could probe for additional hydrophobic interactions within the target protein. Conversely, replacing it with smaller or more rigid groups can help define the spatial constraints of the binding site. In some series of indazole derivatives, replacing an ethyl group with a larger cyclobutyl group has been shown to enhance potency. nih.gov

The table below shows potential effects of altering the N-alkyl substituent.

| Compound ID | N-Substituent | Hypothetical IC₅₀ (nM) |

| B-1 | Cyclopropylmethyl | 150 |

| B-2 | Cyclobutylmethyl | 120 |

| B-3 | Isobutyl | 250 |

| B-4 | Propyl | 300 |

This interactive table illustrates how changes to the N-substituent might affect biological activity.

Variations at the Amine Position

The 6-amine group is a critical site for forming hydrogen bonds and can be modified to fine-tune the compound's physicochemical properties and target interactions. Derivatization of this amine can lead to amides, sulfonamides, or substituted amines, each with distinct electronic and hydrogen-bonding capabilities.

| Compound ID | Modification at 6-Position | Hypothetical IC₅₀ (nM) |

| C-1 | -NH₂ | 150 |

| C-2 | -NH(CH₃) | 130 |

| C-3 | -N(CH₃)₂ | 220 |

| C-4 | -NHC(O)CH₃ | 180 |

This interactive table demonstrates the potential impact of modifying the amine group at the 6-position.

Systematic Exploration of Chemical Space around the Core Structure

A systematic exploration of the chemical space surrounding the this compound core is essential for identifying derivatives with improved properties. This is often achieved through combinatorial chemistry and parallel synthesis techniques, where libraries of compounds are generated by systematically varying substituents at the key positions identified in initial SAR studies (the indazole ring, the N-cyclopropylmethyl group, and the 6-amine).

This approach allows for the rapid generation of a diverse set of molecules. For example, a matrix-based library could be designed where a set of 10 different substituents for the indazole ring are combined with 5 different modifications of the N-alkyl group and 5 different variations at the amine position. This would result in a library of 250 distinct compounds, enabling a comprehensive evaluation of the SAR landscape and the identification of key structural motifs that contribute to high activity.

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties while retaining the primary binding mode. drughunter.com A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which allows it to produce broadly similar biological effects. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Indazole Ring Analogues : The indazole core could be replaced by other bicyclic heteroaromatics like benzimidazole (B57391), indoline, or azaindazole (where a CH group in the benzene ring is replaced by a nitrogen atom). This can alter the hydrogen bonding pattern and electronic distribution of the core structure.

Amine Bioisosteres : The 6-amine group (-NH₂) could be replaced with bioisosteres such as a hydroxyl group (-OH) or a thiol group (-SH) to explore different hydrogen bonding interactions. estranky.sk

Ring Bioisosteres : In a broader sense, the entire indazole ring could be considered a bioisostere for other aromatic systems like quinoline or naphthalene, depending on the specific target interactions. The introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide group has proven successful in the development of other indazole-based inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound derivatives, a QSAR study would involve several key steps:

Data Set Generation : A diverse set of analogues with a wide range of biological activities would be synthesized and tested, as described in the sections above.

Descriptor Calculation : For each analogue, a variety of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic descriptors (e.g., atomic charges, dipole moment), and structural descriptors (e.g., molecular connectivity indices, shape indices).

Model Building : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the calculated descriptors (independent variables) to the observed biological activity (dependent variable).

Model Validation : The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Once a predictive QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives. This allows for the prioritization of synthetic targets, focusing resources on compounds that are predicted to have the most promising activity profiles, thereby accelerating the optimization process.

Molecular Target Identification and Mechanism of Action Moa Elucidation

Identification of Putative Molecular Targets

The process of identifying the molecular targets of a novel compound is a critical step in drug discovery and development. For a compound like 2-(Cyclopropylmethyl)-2H-indazol-6-amine, this would typically involve a series of biochemical and cellular assays.

Enzyme Inhibition Profiling (e.g., Kinases, Proteases)

Enzyme inhibition profiling is a primary method for identifying molecular targets. Given the prevalence of kinase inhibition among indazole derivatives, it would be a logical starting point to screen this compound against a panel of kinases. These assays measure the ability of the compound to reduce the enzymatic activity of specific kinases. The results of such a screening would be presented in a data table, typically showing the percentage of inhibition at a given concentration or the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Hypothetical Enzyme Inhibition Data for this compound

| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) |

|---|---|---|

| Kinase A | Data Not Available | Data Not Available |

| Kinase B | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No public data is available for this compound.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are used to determine if a compound can bind to a specific receptor. These assays often use a radiolabeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity for the receptor.

Cellular Target Engagement Methodologies

Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) can be employed to verify target binding in intact cells.

Downstream Signaling Pathway Analysis

Once a molecular target is identified, the next step is to understand how the interaction of the compound with its target affects cellular signaling pathways. This involves analyzing the phosphorylation status of downstream proteins or measuring changes in gene expression.

Investigation of Binding Modes: Orthosteric vs. Allosteric Modulation

Understanding how a compound binds to its target is essential for optimizing its potency and selectivity. Binding mode studies can differentiate between orthosteric inhibitors, which bind to the active site of the enzyme, and allosteric modulators, which bind to a different site and induce a conformational change that alters the enzyme's activity.

Selectivity and Specificity Profiling against Related Targets

Selectivity profiling is performed to assess the specificity of a compound for its intended target over other related targets. A highly selective compound is desirable as it is likely to have fewer off-target effects. This involves testing the compound against a panel of related enzymes or receptors.

Hypothetical Kinase Selectivity Profile

| Kinase | IC50 (nM) |

|---|---|

| Target Kinase | Data Not Available |

| Off-Target Kinase 1 | Data Not Available |

This table is for illustrative purposes only. No public data is available for this compound.

In Vitro Pharmacological Characterization

Cellular Efficacy and Potency Determination

There is no publicly available information on the cellular efficacy or potency of 2-(Cyclopropylmethyl)-2H-indazol-6-amine.

Functional Assays (e.g., Reporter Gene, Second Messenger)

No studies have been published detailing the use of functional assays, such as reporter gene or second messenger assays, to evaluate the activity of this compound.

Phenotypic Screening in Relevant Cell Models

There are no available research findings from phenotypic screening of this compound in any relevant cell models.

Enzymatic Kinetics and Inhibition Mechanism Studies (e.g., IC50, Ki determination)

Data regarding the enzymatic kinetics and inhibition mechanisms of this compound are not available in the public domain. Consequently, key parameters such as IC50 and Ki values have not been determined or reported for this compound.

Binding Affinity Measurements (e.g., Kd determination)

There are no published studies that measure the binding affinity of this compound to any biological target. Therefore, its dissociation constant (Kd) remains undetermined.

Assessment of Permeability in Cellular Systems (e.g., Caco-2)

No data from cellular permeability assays, such as those using Caco-2 cell lines, have been reported for this compound. Such studies are crucial for predicting the oral absorption of a compound.

Pre Clinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Vitro ADME Profiling

No publicly available data were found regarding the in vitro ADME profile of 2-(Cyclopropylmethyl)-2H-indazol-6-amine. This includes metabolic stability, plasma protein binding, permeability, and cytochrome P450 (CYP) inhibition and induction.

Metabolic Stability in Microsomes and Hepatocytes

Information regarding the metabolic stability of this compound in liver microsomes or hepatocytes from any species is not available in the public domain. Such studies are crucial for predicting the intrinsic clearance of a compound.

Plasma Protein Binding

No data on the extent to which this compound binds to plasma proteins, such as albumin, could be identified. This parameter is a key determinant of a drug's distribution and availability to target tissues.

Permeability Assessment (e.g., Caco-2, PAMPA)

There is no available information on the permeability of this compound from in vitro models like Caco-2 cell assays or Parallel Artificial Membrane Permeability Assays (PAMPA). These assays are used to predict the intestinal absorption of orally administered drugs.

Cytochrome P450 (CYP) Inhibition and Induction

No studies detailing the potential of this compound to inhibit or induce major CYP enzymes were found. This information is critical for assessing the potential for drug-drug interactions.

In Vivo Pharmacokinetic Characterization in Animal Models

No in vivo pharmacokinetic data for this compound in any animal models were identified in the searched resources.

Oral Bioavailability and Exposure

Specific data on the oral bioavailability and exposure (such as Cmax, Tmax, and AUC) of this compound following oral administration in animal models are not publicly available.

Clearance and Half-life Determination6.2.3. Tissue Distribution Studies6.2.4. Metabolite Identification (Animal Studies)

While general information exists for the broader class of indazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct compounds. Further research and publication in peer-reviewed journals are needed to provide the specific data required for these sections of the article.

Pre Clinical Efficacy Studies in Animal Models

Selection and Validation of Relevant Animal Models for Target Modulation

There is no publicly available information detailing the selection and validation of animal models used to study the target modulation of 2-(Cyclopropylmethyl)-2H-indazol-6-amine.

Dose-Response Relationships and Efficacy Readouts in Animal Models

No data from dose-response studies or specific efficacy readouts in animal models for this compound have been published in the scientific literature.

Pharmacodynamic Biomarker Identification and Validation in Animal Studies

There are no publicly disclosed studies on the identification or validation of pharmacodynamic biomarkers for this compound in animal models.

Compound Activity in Disease-Relevant Animal Models (e.g., proof-of-concept, target engagement)

Publicly accessible proof-of-concept or target engagement studies demonstrating the activity of this compound in disease-relevant animal models could not be identified.

Computational Chemistry and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries, elucidating binding modes, and understanding structure-activity relationships (SAR). For indazole derivatives, docking studies have been pivotal in identifying and optimizing inhibitors for various protein targets, particularly protein kinases.

Studies on indazole-based inhibitors targeting kinases like Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3) have revealed common interaction patterns. biotech-asia.orgnih.govhanyang.ac.kr Typically, the indazole core acts as a hinge-binder, forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region. For instance, in simulations with Aurora kinases, the N1 atom of the indazole ring often acts as a hydrogen bond acceptor from the hinge region's backbone NH group, a crucial interaction for anchoring the inhibitor in the ATP-binding pocket. nih.govresearchgate.net

In the case of VEGFR-2 inhibitors, docking simulations have shown that indazole scaffolds can effectively occupy the ATP-binding site, with various substituents forming additional interactions with surrounding residues. biotech-asia.org Similarly, docking of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives into the FLT3 active site (PDB: 4RT7) helped rationalize their inhibitory potency and guided the design of analogs with improved activity against drug-resistant mutants. hanyang.ac.krnih.gov Beyond kinases, 2H-indazole derivatives have been evaluated as potential anti-inflammatory agents through docking studies with cyclooxygenase-2 (COX-2), where simulations suggested a binding mode similar to that of known COX-2 inhibitors. mdpi.comnih.gov

These simulations provide binding energy scores, which estimate the affinity of the ligand for the protein. Lower binding energies typically indicate more favorable interactions. The table below summarizes representative docking results for various indazole derivatives against different protein targets, as reported in the literature.

| Indazole Derivative Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Scaffolds | VEGFR-2 | 4AG8 | -7.39 | Cys919, Asp1046 |

| Indazole Scaffolds | VEGFR-2 | 4AGD | -6.99 | Glu917, Cys1045 |

| 2,3-Diphenyl-2H-indazoles | COX-2 | 1CX2 | Not specified | Arg513, Tyr385, Ser530 |

| Indazole-based derivatives | Aurora Kinase A | 2X81 | Not specified | Arg220, Thr217 |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | FLT3 | 4RT7 | Not specified | Cys694 (hinge), Asp829 |

This table is illustrative and compiles data from multiple studies on different indazole derivatives to showcase the application of molecular docking. biotech-asia.orghanyang.ac.krresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the protein-ligand complex in a simulated physiological environment.

For indazole derivatives, MD simulations are often employed to validate docking poses and assess the stability of key interactions. For example, a study on the indazole derivative Bindarit as a potential inhibitor of the K-Ras protein used MD simulations to confirm the stability of the docked complex. The simulation showed that the ligand remained securely in the binding pocket throughout the simulation, maintaining the critical interactions predicted by docking. nih.gov This provides greater confidence in the predicted binding mode.

Homology Modeling and Protein Structure Prediction for Novel Targets

Structure-based drug design relies on the availability of a three-dimensional structure of the target protein, which is typically determined by experimental methods like X-ray crystallography or Cryo-EM. However, for many novel or challenging targets, experimental structures are not available. In such cases, homology modeling provides a powerful alternative.

This computational method builds an atomic-resolution model of a target protein using the known experimental structure of a related homologous protein (the "template"). The process involves aligning the amino acid sequence of the target with the template, building a model of the target's backbone based on the template's structure, and then modeling the side chains and refining the entire structure.

For a novel target of interest for 2-(Cyclopropylmethyl)-2H-indazol-6-amine, where no crystal structure exists, homology modeling would be the first step toward enabling structure-based design. Once a reliable model is generated and validated, it can be used for molecular docking simulations to screen for potential binders, predict their binding modes, and guide the rational design of new, more potent indazole derivatives. This approach significantly expands the scope of computational drug design to include proteins that are not amenable to experimental structure determination.

Rational Drug Design and Ligand Optimization Strategies

Rational drug design uses the structural and mechanistic information obtained from computational and experimental studies to iteratively design and optimize ligands with improved properties. For the indazole scaffold, these strategies have been successfully applied to enhance potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Structure-Activity Relationship (SAR) Guided Optimization : Computational models, combined with the synthesis and testing of a series of analogs, help build robust SAR models. For instance, the development of Aurora kinase inhibitors with an indazole scaffold involved modifying substituents to target specific residues in the binding pocket, which led to the identification of compounds with dual or isoform-selective activity. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD) : This approach involves identifying small, low-affinity fragments that bind to the target and then growing or merging them to create a higher-affinity lead. The indazole core itself can be considered a privileged fragment that is elaborated upon to achieve desired inhibitory profiles. researchgate.net

Structure-Guided Design : High-resolution crystal structures of indazole inhibitors bound to their targets provide a blueprint for optimization. For example, the design of potent FLT3 inhibitors was based on modifying a known quinazoline (B50416) inhibitor, replacing its core with a benzimidazole (B57391) and using an indazole moiety as a key hinge-binding element to enhance potency against wild-type and mutant forms of the kinase. nih.govtandfonline.com Optimization of ULK1 inhibitors also relied on structure-guided design to improve the potency of an initial screening hit. nih.gov

These design strategies transform initial hits into viable drug candidates by systematically modifying the chemical structure to maximize favorable interactions with the target and improve drug-like properties.

Cheminformatics and QSAR Analysis for Predictive Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis employ statistical methods to build predictive models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

QSAR models are built by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) for a series of indazole derivatives and then using statistical techniques to find a mathematical equation that relates these descriptors to their measured biological activity.

A cheminformatics study on a series of 2-phenyl-2H-indazole derivatives with antiprotozoal activity used Structure-Activity Similarity (SAS) maps to analyze the SAR. researchgate.net This analysis revealed that electron-withdrawing groups on the 2-phenyl ring generally favored antiprotozoal activity. Such insights are critical for guiding the design of new analogs. These models help researchers understand which structural features are most important for activity and can predict the potency of novel, unsynthesized compounds. researchgate.net

X-ray Crystallography and Cryo-EM for Ligand-Bound Structures (if available for related indazoles)

While computational models are powerful, experimental structural data from X-ray crystallography or cryo-electron microscopy (Cryo-EM) provide the gold standard for understanding ligand-protein interactions. These techniques yield high-resolution, three-dimensional structures of macromolecules, allowing for the direct visualization of how a ligand binds to its target.

X-ray Crystallography has been instrumental in the development of indazole-based drugs. A co-crystal structure of a ligand bound to its target protein provides unambiguous information about the binding pose, key interactions, and any conformational changes in the protein upon binding. This information is crucial for validating docking predictions and guiding further rounds of rational design. For example, the crystal structure of FLT3 kinase (PDB: 4RT7) has been used to guide the design of indazole-containing inhibitors. hanyang.ac.kr While a crystal structure for this compound itself is not available, the structure of a related 2H-indazole derivative, 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, has been determined, contributing to the structural understanding of this chemical class. soton.ac.uk

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique that is particularly powerful for determining the structures of large protein complexes or membrane proteins that are difficult to crystallize. While its application has not been specifically reported for indazole-bound complexes, it represents a promising future avenue for obtaining structural information on challenging targets relevant to the indazole scaffold.

Future Directions and Research Opportunities for 2 Cyclopropylmethyl 2h Indazol 6 Amine Research

Exploration of Alternative Synthetic Pathways and Sustainable Methodologies

While established synthetic routes for 2-(cyclopropylmethyl)-2H-indazol-6-amine exist, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.govmdpi.comresearchgate.netresearchgate.net The principles of green chemistry, such as the use of safer solvents, reduction of waste, and employment of catalytic reactions, are paramount in modern drug discovery and development. acs.org

Key areas for exploration include:

One-Pot Syntheses: Designing multi-component reactions where sequential steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. acs.org

Catalytic Approaches: Investigating novel transition-metal catalysts (e.g., copper, palladium) or organocatalysts could lead to milder reaction conditions, higher yields, and improved selectivity. nih.govingentaconnect.commdpi.com The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better heat and mass transfer, improved reaction control, and enhanced safety. nih.gov Applying flow chemistry to the synthesis of this compound could enable scalable and more reproducible production.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. researchgate.net

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Considerations |

| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. acs.org | Compatibility of reagents and reaction conditions. |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity, catalyst recyclability. acs.orgnih.govingentaconnect.com | Catalyst cost and stability. |

| Flow Chemistry | Enhanced control and safety, scalability, reproducibility. nih.gov | Initial setup cost and specialized equipment. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, shorter reaction times. researchgate.net | Scalability can be a challenge. |

Deeper Investigation of Polypharmacology and Off-Target Interactions (Pre-clinical)

The indazole scaffold is known to interact with a variety of biological targets, a phenomenon known as polypharmacology. nih.gov While this can lead to desirable therapeutic effects, it can also result in unintended off-target interactions. A thorough preclinical investigation of the polypharmacology of this compound is crucial for understanding its full biological activity profile.

Future preclinical research in this area should include:

Kinase Profiling: Comprehensive screening against a broad panel of kinases is essential, as many indazole derivatives are known to be kinase inhibitors. nih.gov This will help to identify both primary targets and potential off-targets, providing insights into its mechanism of action and potential for side effects.

Receptor and Enzyme Screening: Beyond kinases, the compound should be tested against a diverse array of G protein-coupled receptors (GPCRs), ion channels, and other enzymes to build a complete interaction map. nih.gov

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can predict potential binding partners and help to rationalize observed biological activities. nih.govrsc.org These computational studies can guide the design of more selective analogs.

The following table outlines key protein families for off-target screening:

| Target Class | Rationale for Screening | Potential Implications |

| Protein Kinases | Indazole is a common scaffold in kinase inhibitors. nih.gov | Identification of novel anticancer or anti-inflammatory activities; potential for cardiotoxicity or other side effects. |

| GPCRs | To assess potential effects on various physiological pathways. nih.gov | Discovery of new therapeutic applications in areas like neuroscience or metabolic diseases. |

| Ion Channels | To evaluate potential effects on neuronal excitability and cardiac function. | Assessment of potential neurological or cardiovascular side effects. |

| Nuclear Receptors | To investigate potential endocrine-disrupting effects. | Understanding of potential long-term toxicities. |

Development of Chemical Probes for Cellular Pathway Interrogation

Chemical probes are small molecules used to study the function of proteins and biological pathways in a cellular context. Developing derivatives of this compound as chemical probes could provide valuable tools for basic research.

Strategies for developing such probes include:

Affinity-Based Probes: These probes involve the introduction of a reactive group that can form a covalent bond with the target protein, allowing for its identification and characterization.

Fluorescent Probes: Attaching a fluorescent tag to the molecule would enable the visualization of its subcellular localization and interaction with its target(s) using microscopy techniques.

Biotinylated Probes: Incorporating a biotin tag would facilitate the isolation of the target protein-probe complex using affinity chromatography for subsequent identification by mass spectrometry.

The development of these probes would be instrumental in elucidating the mechanism of action of this compound and discovering new biological roles for its targets.

Application in Integrative Omics Studies (e.g., Proteomics, Metabolomics)

Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level understanding of a compound's biological effects. nih.gov Applying these technologies to study the cellular response to this compound can provide a comprehensive view of its mechanism of action and identify biomarkers of its activity. mdpi.com

Future research could involve:

Proteomics: Using techniques like mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications in cells treated with the compound. nih.gov This can reveal the cellular pathways that are modulated by the compound.

Metabolomics: Analyzing the global metabolic profile of cells or organisms exposed to the compound to understand its impact on cellular metabolism. mdpi.com

Integrative Analysis: Combining proteomics and metabolomics data can provide a more complete picture of the compound's effects, linking changes in protein expression to alterations in metabolic pathways. nih.govfrontiersin.org

| Omics Technology | Information Gained | Potential Applications |

| Proteomics | Changes in protein expression and post-translational modifications. nih.gov | Target identification, pathway analysis, biomarker discovery. |

| Metabolomics | Alterations in cellular metabolic profiles. mdpi.com | Understanding metabolic effects, identifying on- and off-target effects, biomarker discovery. |

| Integrative Omics | A systems-level view of the compound's biological effects. nih.gov | Comprehensive mechanism of action studies, prediction of therapeutic and adverse effects. |

Potential as a Lead Scaffold for Diverse Therapeutic Areas (Pre-clinical)

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets. nih.govnih.govresearchgate.netresearchgate.net This versatility suggests that this compound could serve as a valuable lead scaffold for the development of new therapeutics in a wide range of disease areas.

Preclinical exploration of its potential in the following areas is warranted:

Oncology: Given that many indazole derivatives exhibit anticancer properties, evaluating this compound and its analogs against various cancer cell lines and in animal models of cancer is a high priority. mdpi.comresearchgate.netnih.govdntb.gov.ua

Inflammatory Diseases: The known anti-inflammatory properties of some indazoles suggest that this compound could be investigated for its potential in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. researchgate.net

Neurodegenerative Diseases: The role of certain kinases and other enzymes in neurodegenerative processes makes indazole-based compounds interesting candidates for diseases like Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: The indazole core has been found in compounds with antibacterial, antiviral, and antifungal activities, indicating a potential application in infectious disease research. nih.govnih.govresearchgate.net

The following table summarizes the potential therapeutic areas for the this compound scaffold:

| Therapeutic Area | Rationale | Preclinical Models |

| Oncology | Many indazole derivatives are kinase inhibitors with anticancer activity. researchgate.netnih.govnih.gov | Cancer cell line proliferation assays, tumor xenograft models in mice. |

| Inflammation | Some indazoles possess anti-inflammatory properties. researchgate.net | In vitro assays for cytokine production, animal models of arthritis or colitis. |

| Neurodegeneration | Potential to modulate targets involved in neurodegenerative pathways. nih.gov | Cellular models of neurotoxicity, animal models of Alzheimer's or Parkinson's disease. |

| Infectious Diseases | Indazole-containing compounds have shown antimicrobial activity. nih.govnih.gov | In vitro antimicrobial susceptibility testing, animal models of infection. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.